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molecular formula C6H4BBrO2 B1335985 2-Bromo-1,3,2-benzodioxaborole CAS No. 51901-85-0

2-Bromo-1,3,2-benzodioxaborole

Cat. No. B1335985
M. Wt: 198.81 g/mol
InChI Key: SAILTPCYIYNOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04652635

Procedure details

Solid catechol (800 gms) was added (via a Gooch tube connected to an Erlenmeyer flask) to a 12 liter round bottom flask containing BBr3 (2 kg) in methylene chloride (3.5 liters) at -78° C. over a 6 hour period. The reaction mixture was slowly warmed to ambient temperature and stirred overnight. The solvent and excess hydrogen bromide were removed by distillation at 20 mm Hg. The residue was transferred in a minimal amount of methylene chloride to a 5 liter three neck round bottom flask and evacuated overnight at 30 mm. At this point the reaction product was very crystalline. The solid was warmed cautiously to a melt while slowly reducing the pressure. Ultimately, at a pressure of 10-15 mm an a mantle temperature of about 130° C., there was formed a colorless distillate at a head temperature of about 95° C. The liquid crystallized rapidly on cooling. The solid was transferred to Teflon bottles to yield 1.32 kg (92% yield) of 2 -bromo-1,3,2 benzodioxaborole, a colorless, fuming, pourable solid.
Quantity
800 g
Type
reactant
Reaction Step One
Name
Quantity
2 kg
Type
reactant
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[B:9](Br)(Br)[Br:10]>C(Cl)Cl>[Br:10][B:9]1[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2]1

Inputs

Step One
Name
Quantity
800 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Two
Name
Quantity
2 kg
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
3.5 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
connected to an Erlenmeyer flask
CUSTOM
Type
CUSTOM
Details
The solvent and excess hydrogen bromide were removed by distillation at 20 mm Hg
CUSTOM
Type
CUSTOM
Details
evacuated overnight at 30 mm
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solid was warmed cautiously to
CUSTOM
Type
CUSTOM
Details
Ultimately, at a pressure of 10-15 mm an a mantle temperature of about 130° C., there was formed a colorless distillate at a head temperature of about 95° C
CUSTOM
Type
CUSTOM
Details
The liquid crystallized rapidly
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrB1OC2=C(O1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 kg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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